1-(4-ethoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide linker connected to a 4-(4-methylpiperazin-1-yl)phenyl moiety. The ethoxyphenyl substituent may influence lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-4-31-21-11-9-20(10-12-21)29-17(2)22(25-26-29)23(30)24-18-5-7-19(8-6-18)28-15-13-27(3)14-16-28/h5-12H,4,13-16H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZCYDFMBMZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.
Incorporation of the Piperazine Moiety: The piperazine ring is typically introduced via a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under conditions such as reflux or room temperature, depending on the specific reaction.
Major Products:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for its potential to inhibit bacterial or fungal growth.
Anticancer Research: The compound’s ability to interact with biological targets could make it a candidate for anticancer drug development.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The piperazine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences :
- Substituent at N1 : 4-Isopropylphenyl vs. 4-(4-methylpiperazin-1-yl)phenyl.
- Carboxamide Linker : Attached to 2-ethoxyphenyl vs. 4-(4-methylpiperazin-1-yl)phenyl.
- No biological data are provided, but the absence of a piperazine ring may limit interactions with charged biological targets.
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences :
- Triazole Core : Dual triazole rings (positions 1 and 4) vs. a single triazole.
- Substituent at N1 : 2-Ethoxyphenyl vs. 4-ethoxyphenyl.
- Implications :
- The additional triazole may enhance π-π stacking but could reduce metabolic stability due to increased electron density.
- Ortho-ethoxy substitution (2-ethoxyphenyl) may sterically hinder interactions compared to para-substitution (4-ethoxyphenyl) in the target compound.
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences: Oxazole Moiety: Replaces the methylpiperazine-linked phenyl group. Amino Group: Added at position 5 of the triazole.
- The amino group at C5 may alter electronic properties, affecting binding affinity to targets like kinases or receptors .
Data Tables
Table 1: Structural Comparison of Triazole-Carboxamide Derivatives
| Compound Name | Substituent at N1 | Carboxamide Linker | Key Functional Groups | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | 4-Ethoxyphenyl | 4-(4-Methylpiperazin-1-yl)phenyl | Methylpiperazine, Triazole | Hypothesized GPCR modulation |
| N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)... | 4-Isopropylphenyl | 2-Ethoxyphenyl | Isopropyl, Triazole | Not reported |
| 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl... | 2-Ethoxyphenyl | 4-(5-Methyltriazol-1-yl)phenyl | Dual Triazole | Not reported |
| 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl... | 2-(4-Ethoxyphenyl)-oxazole | 2-Fluorophenyl | Oxazole, Amino-Triazole | Not reported |
Table 2: Hypothetical Pharmacokinetic Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 | 85 |
| N-(2-Ethoxyphenyl)-1-(4... | 3.5 | 0.05 | 92 |
| 5-Amino-1-{[2-(4-ethoxy... | 2.2 | 0.30 | 78 |
Research Implications
- Structural Optimization : Replacing the 4-methylpiperazine with bulkier groups (e.g., isopropyl) may reduce solubility but improve membrane permeability .
- Biological Testing : Calcium mobilization assays (as in ) are recommended to evaluate GPCR or ion channel activity .
- Crystallography : SHELXL () or WinGX () could resolve the target compound’s conformation, particularly the chair geometry of the piperazine ring .
Biological Activity
1-(4-ethoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the class of triazole derivatives. Its structure features a triazole ring and various functional groups, including an ethoxy group and a piperazine moiety, which contribute to its potential biological activity and chemical reactivity. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 420.5 g/mol. The presence of the triazole ring and piperazine moiety is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 924837-79-6 |
Biological Activity Overview
Research indicates that triazole derivatives exhibit a variety of biological activities, including:
- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The structural features may enhance interactions with microbial targets.
- Neuroprotective Effects : Some derivatives are being investigated for their potential in neuroprotection.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its ability to chelate metal ions, which can influence enzymatic activities and cellular signaling pathways.
Interaction Studies
Interaction studies have demonstrated that this compound can bind to several biological targets due to its unique structural features. Notably:
- Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : The piperazine group may facilitate binding to neurotransmitter receptors, suggesting potential neuropharmacological effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds structurally similar to this compound. Below are key findings:
- Anticancer Studies :
- Neuroprotective Research :
- Antimicrobial Activity :
Comparative Analysis
A comparative analysis of related compounds provides insight into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-5-methyl-N-(piperidin-1-yl)triazole | Chlorine substitution on phenyl ring | Anticancer activity |
| 1-(3-fluorophenyl)-5-methyl-N-(morpholin-4-yl)triazole | Fluorine substitution on phenyl ring | Antimicrobial properties |
| 5-methyl-N-(4-methoxypiperidin-1-yl)triazole | Methoxy group on piperidine | Neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(4-ethoxyphenyl)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
Condensation Reactions : Coupling of the ethoxyphenyl and methylpiperazinylphenyl groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .
- Key Reagents : Sodium azide, 4-ethoxyphenylacetylene, 4-(4-methylpiperazin-1-yl)aniline, and methyl isocyanate derivatives .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH and δ 4.0–4.2 ppm for OCH) and triazole ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error to confirm molecular formula (e.g., CHNO) .
- X-ray Crystallography (if applicable): Resolves spatial arrangement of the triazole core and piperazine moiety .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the methylpiperazine group’s targeting capability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling efficiency vs. dielectric constant correlations .
- Catalyst Optimization : Compare Cu(I) sources (e.g., CuBr, CuI) with ligands (TBTA) for CuAAC reaction kinetics .
- DoE (Design of Experiments) : Use factorial designs to analyze interactions between temperature, stoichiometry, and reaction time .
Q. What strategies are used to resolve contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Validate activity thresholds across multiple replicates and cell lines .
- Metabolite Profiling : LC-MS to identify degradation products or active metabolites influencing discrepancies .
- Target Engagement Assays : SPR (Surface Plasmon Resonance) to confirm binding affinity to proposed targets (e.g., kinases) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy, methylpiperazine → morpholine) and compare activity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with biological endpoints .
- Free-Wilson Analysis : Deconstruct contributions of individual groups (e.g., triazole vs. piperazine) to potency .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Methodological Answer :
- Solubility : Shake-flask method with HPLC-UV quantification in PBS (pH 7.4) .
- Plasma Stability : Incubate with mouse/human plasma and monitor degradation via LC-MS/MS .
- CYP450 Inhibition : Fluorometric assays for CYP3A4/2D6 interactions due to methylpiperazine’s metabolic liability .
Q. How can mechanistic studies elucidate its mode of action?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Molecular Docking : AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, PI3K) .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint synthetic lethal targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
